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Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B15568099 Get Quote

This technical guide provides an in-depth overview of the target identification and validation for

"Anticancer Agent 110." It has come to light that this designation may refer to more than one

compound in scientific literature and commercial databases. This guide will address the primary

interpretations: a DNA-damaging agent identified by its CAS number and a distinct steroidal

compound, 11β-dichloro, which has undergone significant mechanistic investigation. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Part 1: Anticancer Agent 110 (CAS 887349-03-3)
This small molecule is primarily characterized as a cytotoxic compound that induces DNA

damage and apoptosis, with notable activity against hematological malignancies.

Physicochemical and Pharmacological Profile
Property Value

CAS Number 887349-03-3

Molecular Weight 380.4 g/mol

Primary Indication Chronic Granulocytic Leukemia (CGL)

Mechanism of Action DNA Damage, Apoptosis Induction

Quantitative In Vitro and In Vivo Efficacy
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Assay Type Cell Line / Model Metric Value

Cell Viability CGL-derived cell lines IC₅₀ 2.5 µM[1]

Cell Viability K-562 Leukemia Cells IC₅₀ 0.7 µM[2]

Tumor Volume

Reduction
Animal Model % Reduction

60% at 10 mg/kg/day

(28 days)[1]

Target Identification and Mechanism of Action
The primary mechanism of action for Anticancer Agent 110 (CAS 887349-03-3) is the

induction of DNA damage.[1][3][4] It is reported to directly interact with DNA, leading to double-

strand breaks.[1] This damage subsequently activates apoptotic pathways, leading to cancer

cell death.[1][3][4] The agent shows a degree of selectivity for rapidly dividing cancer cells.[1]

Its cytotoxicity is enhanced in leukemia cell lines with deficiencies in DNA repair mechanisms,

suggesting a potential synthetic lethality approach.[1]
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Caption: DNA damage and apoptosis pathway initiated by Anticancer Agent 110.

Experimental Protocols
Cell Viability Assay (MTT Assay)

Cell Seeding: Seed K-562 or other CGL cells in a 96-well plate at a density of 5,000-10,000

cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5%

CO₂.

Compound Treatment: Prepare serial dilutions of Anticancer Agent 110 (e.g., from 0.01 µM

to 100 µM). Add 100 µL of the diluted compound to the respective wells and incubate for 48-

72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC₅₀ value by plotting a dose-response curve.

Part 2: 11β-dichloro
This compound is a bi-functional molecule designed to link a DNA-damaging aniline mustard

moiety to a steroid ligand for the androgen receptor (AR).[5] However, its potent anticancer

effects in AR-negative cell lines prompted further investigation into its AR-independent

mechanisms.[5]

Target Identification in an AR-Independent Manner
The investigation into the AR-independent mechanism of 11β-dichloro utilized a yeast genomic

phenotyping screen.[5] This approach identified that yeast mutants most sensitive to the

compound were deficient in genes related to mitochondrial and ribosomal function, rather than

DNA repair.[5] This suggested a mechanism of action beyond simple DNA damage.
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Caption: Workflow for identifying drug targets using yeast genomic phenotyping.

Validation of AR-Independent Mechanism in Human
Cancer Cells
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Based on the findings from the yeast screen, further validation was performed in the AR-

negative HeLa human cancer cell line.[5] These experiments confirmed that 11β-dichloro

induces a significant amount of reactive oxygen species (ROS), depletes the antioxidant pool,

and disrupts the mitochondrial inner membrane potential.[5]

11β-dichloro

Mitochondria Antioxidant Pool

Depletion

Reactive Oxygen
Species (ROS) Generation

Mitochondrial Inner
Membrane Potential

Perturbation

Cancer Cell Death

Click to download full resolution via product page

Caption: AR-independent mechanism of 11β-dichloro in cancer cells.

Experimental Protocols
Measurement of Reactive Oxygen Species (ROS)

Cell Culture: Plate HeLa cells in a 96-well plate and allow them to adhere overnight.

Compound Incubation: Treat the cells with varying concentrations of 11β-dichloro for a

specified time period (e.g., 24 hours).

Probe Loading: Wash the cells with PBS and then incubate with a ROS-sensitive fluorescent

probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), in serum-free medium
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for 30-60 minutes at 37°C.

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove

excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or

a flow cytometer.

Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated

controls to quantify the increase in ROS levels.

Analysis of Mitochondrial Membrane Potential

Cell Preparation: Culture HeLa cells on glass coverslips or in a multi-well plate suitable for

microscopy.

Drug Treatment: Expose the cells to 11β-dichloro for the desired duration.

Staining: Incubate the cells with a potentiometric dye, such as JC-1 or TMRM

(tetramethylrhodamine, methyl ester), according to the manufacturer's protocol. In healthy

cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.

In apoptotic or unhealthy cells with low potential, JC-1 remains in its monomeric form and

fluoresces green.

Imaging: Visualize the cells using a fluorescence microscope.

Quantification: Quantify the change in mitochondrial membrane potential by measuring the

ratio of red to green fluorescence. A decrease in this ratio indicates a loss of membrane

potential.

Summary and Conclusion
The term "Anticancer Agent 110" can refer to at least two distinct compounds with different

primary mechanisms of action. The first, identified by its CAS number, acts as a traditional

cytotoxic agent by inducing DNA double-strand breaks. The second, 11β-dichloro, has a more

complex, dual mechanism. While capable of DNA damage, its potent AR-independent activity is

mediated through the induction of oxidative stress and mitochondrial dysfunction. The target

identification for 11β-dichloro, involving a systematic yeast genomic screen followed by

validation in human cancer cells, provides a robust example of modern drug mechanism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15568099?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


deconvolution. Researchers investigating "Anticancer Agent 110" should carefully consider

the specific compound being referenced to ensure accurate interpretation of its biological

effects and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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